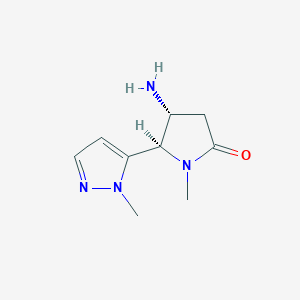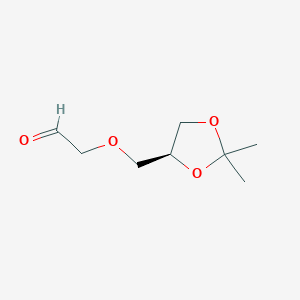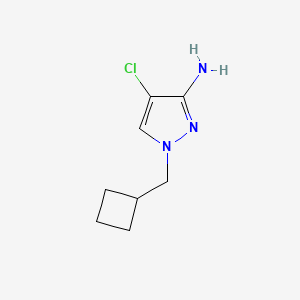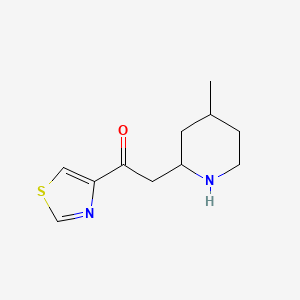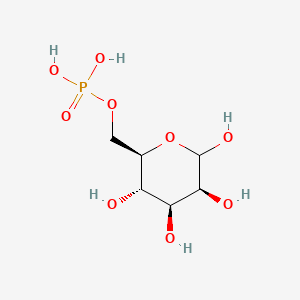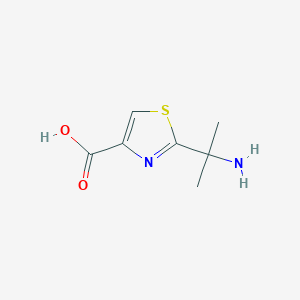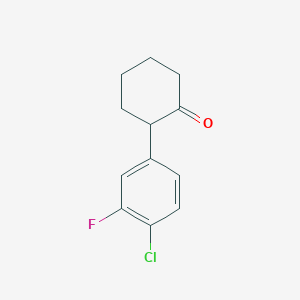
2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one is a chemical compound with the molecular formula C₁₂H₁₂ClFO and a molecular weight of 226.67 g/mol . It is characterized by the presence of a cyclohexanone ring substituted with a 4-chloro-3-fluorophenyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
The synthesis of 2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-chloro-3-fluorobenzene under specific conditions. One common method includes the use of a Grignard reagent, where 4-chloro-3-fluorophenyl magnesium bromide reacts with cyclohexanone to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one is utilized in various scientific research applications:
Chemistry: It serves as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its effects on specific molecular targets, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are still being conducted to fully understand its effects .
Comparación Con Compuestos Similares
2-(4-Chloro-3-fluorophenyl)cyclohexan-1-one can be compared to other similar compounds, such as:
- 2-(4-Chlorophenyl)cyclohexan-1-one
- 2-(3-Fluorophenyl)cyclohexan-1-one
- 2-(4-Fluorophenyl)cyclohexan-1-one
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities. The presence of both chloro and fluoro groups in this compound makes it unique and potentially more versatile in its applications .
Propiedades
Fórmula molecular |
C12H12ClFO |
|---|---|
Peso molecular |
226.67 g/mol |
Nombre IUPAC |
2-(4-chloro-3-fluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H12ClFO/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9H,1-4H2 |
Clave InChI |
VMGMCPGIHCHIBT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)C2=CC(=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


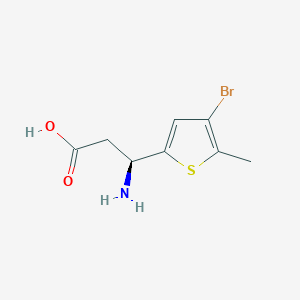
![[1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine](/img/structure/B13060288.png)
![3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine](/img/structure/B13060290.png)
![(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13060297.png)
